Cas no 2229679-78-9 (3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid)
L'acido 3-(2-fluoro-6-metossi-4-metilfenil)prop-2-enoico è un composto organico fluorurato caratterizzato da una struttura di acido cinnamico sostituito. La presenza del gruppo fluoro in posizione orto migliora la stabilità metabolica e l'affinità legame con target proteici, mentre il gruppo metossi favorisce la solubilità e modula le proprietà elettroniche. Il sostituente metilico in para contribuisce alla lipofilia, ottimizzando la permeabilità delle membrane biologiche. Questo acido carbossilico α,β-insaturo mostra potenziale come intermedio sintetico per farmaci antinfiammatori non steroidei (FANS) e inibitori enzimatici, grazie alla sua capacità di fungere da farmacoforo rigido e da inibitore covalente Michael-accettore. La coniugazione elettronica del sistema π offre proprietà fluorescenti utili in applicazioni di imaging biochimico.
2229679-78-9 structure
Product Name:3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
Numero CAS:2229679-78-9
MF:C11H11FO3
MW:210.201647043228
CID:6376744
PubChem ID:165651231
Update Time:2025-10-22
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
- 3-(2-Fluoro-6-methoxy-4-methylphenyl)-2-propenoic acid
- EN300-1757462
- 2229679-78-9
-
- Inchi: 1S/C11H11FO3/c1-7-5-9(12)8(3-4-11(13)14)10(6-7)15-2/h3-6H,1-2H3,(H,13,14)
- Chiave InChI: ZEVIMLMOHOAWMD-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C=CC1=C(OC)C=C(C)C=C1F
Proprietà calcolate
- Massa esatta: 210.06922237g/mol
- Massa monoisotopica: 210.06922237g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 252
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Densità: 1.239±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 329.6±37.0 °C(Predicted)
- pka: 4.41±0.21(Predicted)
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1757462-0.05g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.1g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.25g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-1.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-2.5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-5.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-10.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-1g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 5g |
$3147.0 | 2023-09-20 |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
2229679-78-9 (3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso